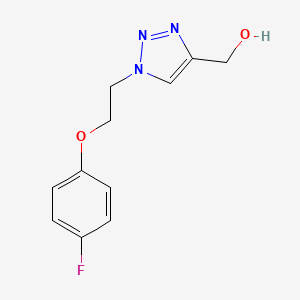

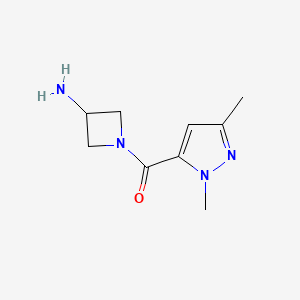

(1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 2-(4-fluorophenoxy)acetic acid was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as a solvent . Another study reported the synthesis of a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives .Scientific Research Applications

Synthesis of Bioactive Natural Products

The compound is a derivative of m-aryloxy phenols, which are crucial in synthesizing bioactive natural products. These products are vital in pharmaceutical research, particularly for their potential anti-tumor and anti-inflammatory properties . The presence of the triazolylmethanol group in the compound may enhance its interaction with biological targets, leading to the development of new medications.

Conducting Polymers

m-Aryloxy phenols, including our compound, serve as building blocks for conducting polymers. These polymers are essential in creating materials for electronic devices due to their ability to conduct electricity. Research into these applications could lead to advancements in flexible electronics and improved energy storage systems .

Antioxidants

This compound’s structural features suggest it could act as an antioxidant. Antioxidants are important in chemistry and biology for their ability to neutralize harmful free radicals. The potential antioxidant activity of this compound could be explored for use in preserving food, cosmetics, and in preventing oxidative stress in living organisms .

Ultraviolet Absorbers

The m-aryloxy phenol derivatives are known to absorb ultraviolet (UV) light, which makes them useful in the production of sunscreens and protective coatings. The compound could be investigated for its efficacy in absorbing UV radiation, which would be beneficial in protecting skin and materials from UV damage .

Flame Retardants

Due to the thermal stability imparted by the m-aryloxy phenol group, this compound could be applied as a flame retardant. Research into its effectiveness in preventing the spread of fire in textiles, plastics, and other materials could lead to safer consumer products .

Adhesives and Coatings

The thermal stability and potential adhesive properties of m-aryloxy phenol derivatives make them suitable for use in adhesives and coatings. This compound could be studied for its ability to improve the durability and performance of these materials, particularly in high-temperature environments .

Polymer Synthesis

The compound’s functional groups suggest it could be used in polymer synthesis, particularly in creating polymers with specific properties such as increased strength or flexibility. Its role in synthesizing new types of resins and plastics could be a significant area of research .

Enzymatic Polymerization

Lastly, the compound might play a role in enzymatic polymerization processes. This method of polymerization is environmentally friendly and allows for the creation of biodegradable polymers. The compound’s potential as a monomer in such reactions could contribute to sustainable material science .

properties

IUPAC Name |

[1-[2-(4-fluorophenoxy)ethyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O2/c12-9-1-3-11(4-2-9)17-6-5-15-7-10(8-16)13-14-15/h1-4,7,16H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZBMOMMZJALIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)

![2-(o-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467299.png)

![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)

![[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467310.png)

![2-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467311.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)

![N-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467313.png)

![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467320.png)